molecular formula C11H4Cl3N3OS B2670125 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide CAS No. 866154-04-3

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Cat. No.: B2670125
CAS No.: 866154-04-3
M. Wt: 332.58
InChI Key: NNTFCSKVNDIFRE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-5-cyano-2-aminothiazole under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography.

Chemical Reactions Analysis

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring or thiazole ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential use in the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    2-aminothiazole: Known for its antimicrobial and anticancer activities.

    4-methylthiazole: Used in the synthesis of various pharmaceuticals.

    5-chlorothiazole: Studied for its potential use in agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3N3OS/c12-6-2-1-5(3-7(6)13)10(18)17-11-16-9(14)8(4-15)19-11/h1-3H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFCSKVNDIFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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